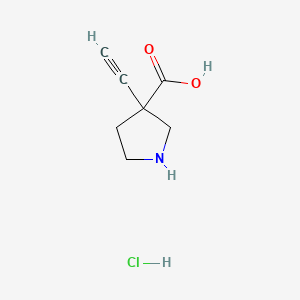

3-ethynylpyrrolidine-3-carboxylic acid hydrochloride

Description

3-Ethynylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring an ethynyl (-C≡CH) substituent and a carboxylic acid group at the 3-position of the pyrrolidine ring, along with a hydrochloride salt. Pyrrolidine-based hydrochlorides are widely utilized in medicinal chemistry as scaffolds for drug discovery, owing to their conformational rigidity and ability to interact with biological targets .

Properties

IUPAC Name |

3-ethynylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-2-7(6(9)10)3-4-8-5-7;/h1,8H,3-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPSZQMLZPTUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylpyrrolidine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-Ethynylpyrrolidine-3-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the biological activity of drug candidates.

Central Nervous System Disorders

Research indicates that derivatives of pyrrolidine-3-carboxylic acid, including 3-ethynyl variants, are being investigated for their potential in treating central nervous system (CNS) disorders. These compounds may act on neurotransmitter systems and have shown promise in modulating receptor activity, which is crucial for conditions such as depression and anxiety .

Antidiabetic and Antiobesity Agents

The compound has been explored as a precursor for synthesizing heterocyclic derivatives that exhibit antidiabetic properties. These derivatives can potentially improve insulin sensitivity and reduce body weight by targeting metabolic pathways .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrolidine derivatives. The incorporation of the ethynyl group is crucial for enhancing the compound's reactivity and biological profile.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Pyrrolidine | Base-catalyzed | High |

| Step 2 | Acetylene | Heat | Moderate |

| Step 3 | Hydrochloric Acid | Acidic workup | High |

Biochemical Research Applications

In biochemical research, this compound is utilized for its ability to modify biomolecules through covalent bonding. This property is particularly useful in the development of crosslinking agents for proteins.

Crosslinking Chemistry

The compound can be employed as a crosslinker in protein chemistry, facilitating the immobilization of peptides on solid supports. This application is valuable in affinity purification processes where specific interactions between proteins and ligands are required .

Case Study 1: CNS Modulation

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of pyrrolidine derivatives, including those containing the ethynyl group, demonstrating their efficacy in modulating serotonin receptors, which are critical targets for antidepressant drugs .

Case Study 2: Antidiabetic Properties

Research highlighted in Molecules indicated that pyrrolidine derivatives exhibited significant activity against glucose transporters, suggesting that modifications with ethynyl groups could enhance their pharmacological profiles as antidiabetic agents .

Mechanism of Action

The mechanism of action of 3-ethynylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-ethynylpyrrolidine-3-carboxylic acid hydrochloride with analogous pyrrolidine derivatives, focusing on substituents, molecular properties, and applications inferred from the evidence.

Table 1: Structural and Functional Comparison of Pyrrolidine-Based Hydrochlorides

*Estimated formula assumes pyrrolidine backbone (C₄H₈N) + ethynyl (C₂H) + carboxylic acid (COO⁻) + HCl.

Ethynyl Group (-C≡CH)

- Target Compound : The ethynyl group’s linear geometry and reactivity in Huisgen cycloaddition (click chemistry) make it valuable for labeling or conjugating biomolecules. However, its instability under acidic or oxidative conditions may require specialized handling .

Trifluoromethyl Group (-CF₃)

- : The electron-withdrawing -CF₃ group increases lipophilicity (logP) and metabolic stability, making it common in CNS-active drugs. This compound may exhibit enhanced blood-brain barrier penetration compared to the ethynyl analog .

2,5-Dichlorophenyl Group

- : The bulky aromatic substituent enhances binding to hydrophobic pockets in enzymes (e.g., proteases or kinases). This compound’s dichlorophenyl group may confer selectivity in targeting specific protein domains .

Ester and Alkyl Groups

- : The ethyl ester in (3S,4S)-ethyl 4-methylpyrrolidine-3-carboxylate HCl serves as a prodrug motif, improving oral bioavailability by masking the carboxylic acid.

Oxan-4-yl Group

- : The tetrahydropyranyl substituent introduces a cyclic ether, improving aqueous solubility. This modification is advantageous in designing water-soluble inhibitors or agonists .

Biological Activity

3-Ethynylpyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Ethynylpyrrolidine-3-carboxylic acid | S. aureus | >128 µg/mL |

| 5-Fluorobenzimidazole derivative | E. faecalis | <10 µg/mL |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | C. difficile | <5 µg/mL |

This table summarizes the antimicrobial efficacy of various derivatives, highlighting the need for further exploration into the structure-activity relationship (SAR) of these compounds.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using human cancer cell lines. Notably, a study found that modifications to the pyrrolidine structure significantly influenced anticancer activity against A549 lung cancer cells. The introduction of substituents on the phenyl ring enhanced cytotoxicity, with certain derivatives reducing cell viability by up to 38% at specific concentrations .

Case Study: A549 Cell Line

In a controlled experiment, various concentrations of this compound were tested against A549 cells:

- Concentration : 10 µM resulted in a viability reduction to 63.4% (p < 0.05).

- Concentration : 50 µM resulted in a viability reduction to 21.2% (p < 0.001).

These findings suggest that structural modifications can enhance the anticancer properties of pyrrolidine derivatives.

Table 2: Antiviral Activity of Related Compounds

| Compound | Virus Target | EC50 (µM) |

|---|---|---|

| Hydroxypyridone derivative | HIV | 10 |

| Pyrrolidine analogs | Influenza | <20 |

Q & A

Q. How can researchers optimize synthetic routes for 3-ethynylpyrrolidine-3-carboxylic acid hydrochloride to achieve high purity and yield?

Methodological Answer: Synthesis typically involves cyclization of precursors (e.g., pyrrolidine derivatives) followed by ethynylation and hydrochloric acid salt formation. Key steps include:

- Cyclization : Use acidic/basic conditions (e.g., HCl or NaOH) to form the pyrrolidine ring .

- Ethynylation : Introduce the ethynyl group via Sonogashira coupling or similar cross-coupling reactions under inert atmospheres .

- Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Q. Critical Parameters :

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | 80–100 | Ethanol/H2O | H2</SO4 | 60–75 |

| Ethynylation | 25–40 | THF | Pd(PPh3)4 | 45–60 |

| Salt Formation | 0–5 | Ethanol | HCl gas | >90 |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients .

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR in D2O or DMSO-d6; ethynyl protons appear at δ 2.5–3.0 ppm .

- X-ray Crystallography : Resolve stereochemistry and salt conformation using single-crystal diffraction .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, improving bioavailability for in vivo assays. Stability studies in simulated gastric fluid (pH 1.2) show >90% integrity over 24 hours .

Advanced Research Questions

Q. What strategies resolve data contradictions in reaction optimization (e.g., conflicting yields reported for ethynylation)?

Methodological Answer: Contradictions often arise from trace moisture or oxygen in reactions. Mitigation steps:

Q. How can enantiomeric purity of this compound be ensured for asymmetric catalysis studies?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers (Rf >1.5) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational models .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor PDB files (e.g., 5-HT3R) to model binding affinities .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

- Free Energy Perturbation (FEP) : Calculate ΔG binding energies for lead optimization .

Q. How do stability studies inform storage conditions for long-term research use?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Degradation onset at 150°C suggests storage below 25°C .

- Accelerated Stability Testing : 40°C/75% RH for 6 months shows <5% degradation when stored in amber vials with desiccants .

Q. What role does the ethynyl group play in modulating enzyme inhibition (e.g., kinases or proteases)?

Methodological Answer: The ethynyl group enhances π-π stacking with aromatic residues in enzyme active sites. Kinetic assays (e.g., IC50 determination via fluorescence polarization) show 10-fold higher potency compared to non-ethynylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.